Z-Dimethomorph
Overview
Description
Z-Dimethomorph is a systemic fungicide that exhibits protectant, curative, and antisporulant activities . It is a mixture of E- and Z-isomers in the ratio of about 1:1, and only the Z-isomer has the fungicidal activity . Its fungicidal activity works by the inhibition of sterol (ergosterol) synthesis .
Synthesis Analysis
The synthesis of this compound involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .Molecular Structure Analysis
This compound has a molecular formula of C21H22ClNO4 . Its average mass is 387.857 Da and its monoisotopic mass is 387.123749 Da .Chemical Reactions Analysis
This compound can be detected in taro samples using a high-performance liquid chromatography tandem mass spectrometry method . The average recoveries of this compound ranged from 83 to 108%, and relative standard deviations (RSD) ranged from 1 to 11% .Scientific Research Applications
Toxicological Evaluation : Dimethomorph is under development as an agricultural fungicide for use on potatoes and vines. It consists of a mixture of two geometric isomers (E and Z) in approximately equal amounts (Veenstra & Owen, 1992).
Synthesis and Fungicidal Activities : Studies on the design and synthesis of novel indole-modified cinnamamide derivatives, including Z-Dimethomorph, indicate their potential in treating oomycete diseases. The modification of the molecular structure of cinnamamide compounds could enhance their practical application performance (Zhang et al., 2022).
Heterogeneous Ozonolysis : Research on the kinetic rate constants for heterogeneous degradation of dimethomorph by ozone at room temperature indicates that these compounds might be relatively persistent and could be transported to regions far from their point of application (Al Rashidi et al., 2013).
Soil and Environmental Impact : Dimethomorph's toxicity on soil microbial activity and the earthworm Eisenia fetida was evaluated, showing that high concentrations might pose an ecological hazard to soil environments in the short term (Wang et al., 2017).
Analytical Method Development : An analytical method was developed for the determination of dimethomorph residues in dried hops, highlighting its importance in ensuring food safety and regulatory compliance (Hengel & Shibamoto, 2000).
Molecular Recognition and Sensing : The molecular recognition of dimethomorph by disulfide bridged β-cyclodextrin was studied, leading to the development of a robust fluorescence method for dimethomorph sensing. This method could be applied for the determination of dimethomorph residues in vegetables and environmental samples (Yang et al., 2017).
Dissipation and Residue Studies : Research on the dissipation and residue of a metalaxyl and dimethomorph mixed formulation in grape and soil showed significant findings on the degradation behavior and environmental impact of these fungicides (Liu et al., 2012).
Degradation Dynamics in Soils : The degradation dynamics of Z-and E-isomers of dimethomorph in different soils were studied, providing insights into the environmental persistence and degradation rates of the fungicide in various soil types (Xiao-jun, 2011).
Mechanism of Action
Target of Action
Dimethomorph, also known as (Z)-Dimethomorph or Z-Dimethomorph, is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis pathway in fungi . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts cell membrane integrity, leading to cell death . Additionally, it has been suggested that Dimethomorph may interact with other enzymes relevant for steroidogenic metabolism .
Mode of Action
Dimethomorph inhibits the formation of oomycete cell walls . It acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane . This inhibition disrupts the integrity of the cell membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .
Biochemical Pathways
The primary biochemical pathway affected by Dimethomorph is the ergosterol synthesis pathway . By inhibiting this pathway, Dimethomorph disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, transcriptomics based on RNA sequencing indicated that Dimethomorph exposure resulted in significant differential regulation of genes, mainly enriched in the immune regulation and signal transduction pathways .
Pharmacokinetics (ADME Properties)
It is known that dimethomorph is a systemic fungicide, meaning it is absorbed by the plant and transported to all parts of the plant, providing long-lasting protection .
Result of Action
At the molecular level, Dimethomorph disrupts the synthesis of ergosterol, leading to the breakdown of the fungal cell membrane and cell death . At the cellular level, it has been shown to have potential immunotoxicity effects on human Jurkat T cells . The results indicated that even at low concentrations, Dimethomorph’s toxicity cannot be ignored .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethomorph. It is known that Dimethomorph is used globally in agricultural production to control various fungal diseases , suggesting that it is effective in a variety of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-JXAWBTAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017883 | |
Record name | (Z)-Dimethomorph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
Record name | Dimethomorph | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4925 | |
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Solubility |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 1318 kg/cu m (20 °C) | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |
Record name | Dimethomorph | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4925 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIMETHOMORPH | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to grey crystalline powder | |
CAS RN |
113210-98-3, 110488-70-5 | |
Record name | Dimethomorph Z | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113210-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethomorph [ISO] | |
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Record name | Dimethomorph, (Z)- | |
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Record name | (Z)-Dimethomorph | |
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Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |
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Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |
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Record name | DIMETHOMORPH, (Z)- | |
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Record name | DIMETHOMORPH | |
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Melting Point |
127-148 °C, MP: 125-149 °C | |
Record name | DIMETHOMORPH | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Q & A
Q1: What is the chemical structure of Dimethomorph?
A1: Dimethomorph is a cinnamamide fungicide existing as two isomers: (Z)-Dimethomorph and (E)-Dimethomorph. [] The (Z)-isomer exhibits significantly higher fungicidal activity. []
Q2: What is the molecular formula and weight of Dimethomorph?
A2: The molecular formula of Dimethomorph is C19H22ClNO4, and its molecular weight is 363.84 g/mol.
Q3: Are there spectroscopic data available for Dimethomorph?
A3: Yes, several studies utilized analytical techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], and spectrofluorimetry [] to characterize and quantify Dimethomorph.
Q4: How do different formulation strategies affect Dimethomorph's efficacy?
A4: Research indicates that the formulation significantly impacts Dimethomorph's efficacy. While emulsifiable concentrate (EC) formulations show some therapeutic activity against downy mildew on vines, wettable powder (WP) formulations are inactive without adjuvants. []
Q5: What is the impact of adjuvants on the performance of Dimethomorph?
A5: Adding specific adjuvants, like alcohol ethoxylates, to Dimethomorph formulations significantly enhances its therapeutic activity, particularly for WP formulations. [, ] The effectiveness depends on factors like the adjuvant's alkyl chain length and ethylene oxide content. []
Q6: What are the primary applications of Dimethomorph in agriculture?
A6: Dimethomorph effectively controls oomycete diseases in various crops, including potato late blight (Phytophthora infestans) [, , ], cucumber downy mildew [, ], and hop downy mildew (Pseudoperonospora humuli). [] It also demonstrates efficacy against Phytophthora root rot in boxwood (Phytophthora nicotianae and P. cinnamomi) [] and chile pepper (Phytophthora capsici). [, ]
Q7: What is the impact of application timing on the effectiveness of Dimethomorph?
A7: The timing of Dimethomorph application significantly influences its effectiveness. Studies suggest that it provides better control of hop downy mildew when applied preventatively or near the time of inoculation, with efficacy decreasing as the application is delayed post-infection. []
Q8: How is Dimethomorph typically extracted and analyzed in plant and soil samples?
A8: Various extraction and analytical methods have been developed for Dimethomorph. A common approach involves extraction with acetonitrile followed by cleanup using solid-phase extraction (SPE) and analysis using GC-MS [] or HPLC-MS/MS. [, ] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction combined with HPLC-MS/MS is another method reported for analyzing Dimethomorph residues in lychee. []
Q9: What are the typical residue levels of Dimethomorph found in treated crops?
A9: Dimethomorph residue levels in treated crops vary depending on the crop, application rate, and pre-harvest interval. Studies reported residue levels in scallion below the MRL in Japan [], negligible residues in beer brewed with treated hops [], and varying residue levels in lychee, with higher concentrations in the peel compared to the pulp. []
Q10: What is the environmental fate of Dimethomorph?
A10: Dimethomorph degradation in the environment is primarily driven by photolysis, breaking down into less toxic compounds. [] Its persistence and potential for long-range transport depend on its reactivity with other atmospheric oxidants. []
Q11: What are the potential environmental concerns associated with Dimethomorph use?
A11: While considered a low-risk fungicide, concerns regarding Dimethomorph's impact on aquatic ecosystems exist. Research suggests it can negatively affect aquatic organisms like Lemna minor, and its removal by phytoremediation might be influenced by the presence of other pesticides like copper. []
Q12: What are the future research needs for Dimethomorph?
A12: Further research is needed to elucidate the precise molecular mechanism of action of Dimethomorph. [] Understanding the genetic basis of resistance development and identifying alternative target sites could lead to developing novel fungicides with improved efficacy and reduced resistance risks. Additionally, exploring alternative formulations or delivery systems could enhance its efficacy and reduce the required application rates, minimizing potential environmental impacts. [, ]
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